Ichthynone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O7/c1-23(2)6-5-12-21-14(8-19(26-4)22(12)30-23)20(24)15(10-27-21)13-7-17-18(29-11-28-17)9-16(13)25-3/h5-10H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYOKEDYJXYSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C3C(=CC(=C2O1)OC)C(=O)C(=CO3)C4=CC5=C(C=C4OC)OCO5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392386 | |
| Record name | Ichthynone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24340-62-3 | |
| Record name | Ichthynone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence, Distribution, and Phytochemical Analysis of Ichthynone
Natural Sources and Species-Specific Occurrence
Ichthynone is primarily found in species belonging to the Millettia genus. Research has identified its presence in various parts of several Millettia species, highlighting the diverse natural sources of this isoflavone (B191592).
Millettia species are considered primary natural producers of this compound. Phytochemical investigations of different Millettia plants have led to the isolation and identification of this compound.
This compound has been isolated from the stems of Millettia dielsiana Harms ex Diels. nih.govresearchgate.net Studies investigating the chemical constituents of the vine stem of Millettia dielsiana have identified this compound among other isoflavones. nih.gov Chromatographic techniques are typically employed for the isolation and purification of compounds from the stems of this species. nih.gov
The seeds of Millettia pachycarpa Benth are another documented source of this compound. nih.govresearchgate.netchula.ac.th Phytochemical studies on Millettia pachycarpa seeds have utilized techniques such as high-speed counter-current chromatography (HSCCC) for the isolation and purification of its constituents, including this compound. researchgate.netnih.gov
This compound has been found in the fruits of Millettia caerulea (Graham) Baker. nih.govuncst.go.ugnih.gov Investigations into the bioactive compounds present in the fruits of M. caerulea have reported the isolation of this compound alongside other rotenoids and isoflavonoids. nih.govnih.gov
The stem bark of Millettia ferruginea (Hochst.) Baker has been identified as a source of this compound. uncst.go.ugacgpubs.orgresearchgate.net Phytochemical reviews and studies comparing the flavonoid content of different Millettia species have noted the presence of this compound in the stem bark of M. ferruginea. uncst.go.ugresearchgate.net
This compound is also present in the flowers of Millettia dura Dunn. uncst.go.ugkab.ac.uguncst.go.ug Phytochemical investigations of the flowers of Millettia dura have resulted in the identification and isolation of this compound among several other isoflavones. kab.ac.uguncst.go.ug
The following table summarizes the occurrence of this compound in the specified Millettia species and plant parts:
| Millettia Species | Plant Part |
| Millettia dielsiana | Stems |
| Millettia pachycarpa | Seeds |
| Millettia caerulea | Fruits |
| Millettia ferruginea | Stem Bark |
| Millettia dura | Flowers |
Detailed research findings on the isolation and characterization of this compound from these sources contribute to the understanding of its natural distribution and the phytochemical profiles of these Millettia species. The isolation typically involves various chromatographic techniques, and the structure elucidation is carried out using spectroscopic methods. nih.govresearchgate.netnih.gov
Millettia ferruginea (Stem Bark)
Other Botanical Sources
This compound has been identified in the phytochemical analysis of several plant species, primarily within the Fabaceae family, and also in propolis.
Piscidia erythrina (Root Bark)
Piscidia erythrina, commonly known as Jamaican Dogwood, is a plant whose root bark has been found to contain this compound. researchgate.netthenaturopathicherbalist.comherbalreality.com Phytochemical investigations of a methanolic extract from the root bark of Piscidia erythrina have revealed the presence of various isoflavonoids, including this compound. researchgate.net Other compounds identified in the root bark extract include rotenone, lisetin, piscidone, piscerythrone, 2'-deoxypiscerythrone, 6'-prenylpiscerythrone, and 3',5'-diprenylgenistein. researchgate.net New 5-hydroxyisoflavones and a previously unreported coumaronochromone have also been isolated and identified using spectroscopic methods. researchgate.net The presence of this compound, along with other flavonoid derivatives like piscidone, piscerythrone, and rotenone, contributes to the known constituents of Piscidia erythrina root bark. usf.edu
Table 1: Selected Isoflavonoids and Rotenoids Identified in Piscidia erythrina Root Bark
| Compound Name | Class |
| This compound | Isoflavonoid (B1168493) |
| Rotenone | Rotenoid |
| Lisetin | Coumaronochromone |
| Piscidone | Isoflavonoid |
| Piscerythrone | Isoflavonoid |
| 2'-deoxypiscerythrone | Isoflavonoid |
| 6'-prenylpiscerythrone | Isoflavonoid |
| 3',5'-diprenylgenistein | Isoflavonoid |
| Piscerythrinetin | 5-hydroxyisoflavone |
| 2'-hydroxypiscerythrinetin | 5-hydroxyisoflavone |
| Isowighteone | 5-hydroxyisoflavone |
| 8-prenyl-lisetin | Coumaronochromone |
Placolobium vietnamense
This compound has been characterized as a known pyranoisoflavone isolated from the stems of Placolobium vietnamense. mdpi.comresearchgate.netnih.govufmg.brnih.gov A phytochemical investigation of Placolobium vietnamense stems led to the isolation of several compounds, including four known pyranoisoflavones: this compound, durmillone, calopogoniumisoflavone B, and 4',5'-dimethoxy-6,6-dimethylpyranoisoflavone. mdpi.comresearchgate.net The structures of these compounds were determined through extensive spectroscopic analyses, including NMR and HRMS spectral data, and by comparison with previously reported data. mdpi.comresearchgate.net Other isoflavonoids, such as placoisoflavones A and B, jamaicin, 6-methoxycalopogonium isoflavone A, vestitol, and caviunin, have also been isolated from the stems of Placolobium vietnamense. nih.gov
Table 2: Pyranoisoflavones Isolated from Placolobium vietnamense Stems
| Compound Name | Classification |
| This compound | Pyranoisoflavone |
| Durmillone | Pyranoisoflavone |
| Calopogoniumisoflavone B | Pyranoisoflavone |
| 4',5'-dimethoxy-6,6-dimethylpyranoisoflavone | Pyranoisoflavone |
Tephrosia rhodesica (Roots)
The roots of Tephrosia rhodesica have been identified as a source of this compound. acs.org A phytochemical investigation of the root extract of Tephrosia rhodesica led to the isolation of several known compounds, including this compound, (-)-pisatin, and (-)-rotenone, alongside new compounds. acs.orgnih.gov The structures of these isolated compounds were established through spectroscopic analyses, including mass spectrometry and 2D-NMR. acs.org Tephrosia is a genus known for providing a variety of flavonoids, including isoflavones, often prenylated. nih.gov
Table 3: Selected Compounds Isolated from Tephrosia rhodesica Roots
| Compound Name | Classification |
| This compound | Isoflavonoid |
| (-)-Pisatin | Pterocarpan |
| (-)-Rotenone | Rotenoid |
Xeroderris stuhlmannii (Leaves)
This compound has been found in the leaves of Xeroderris stuhlmannii. nih.govresearchgate.netresearchgate.net Phytochemical studies of the ethanolic extract of the leaves of Xeroderris stuhlmannii have resulted in the isolation of several known isoflavonoid derivatives, with this compound being one of them. nih.govresearchgate.net The identification of these compounds was based on spectroscopic and spectrometric techniques, as well as comparison with literature data. nih.govresearchgate.netresearchgate.net Xeroderris stuhlmannii is a tree found in tropical Africa, and its leaves are traditionally used in folk medicine. nih.govcapriviflora.combotswanaflora.comsunshine-seeds.demalawiflora.comzambiaflora.comzimbabweflora.co.zw Phytochemical screening of X. stuhlmannii extracts has indicated the presence of various secondary metabolites, including flavonoids and rotenoids. nih.govresearchgate.netbiorxiv.org
Table 4: Selected Known Isoflavonoids Isolated from Xeroderris stuhlmannii Leaves
| Compound Name | Classification |
| This compound | Isoflavonoid |
| Odoratin | Isoflavonoid |
| Griffonianone D | Isoflavonoid |
| Conrauinone A | Isoflavonoid |
| Formononetin | Isoflavonoid |
| 7-O-geranylformononetin | Isoflavonoid |
| Conrauinone C | Isoflavonoid |
| Maximaisoflavone B | Isoflavonoid |
| Abrusprecatin A | Pterocarpan |
Propolis
This compound has been reported as a constituent of propolis. nih.govresearchgate.net Propolis is a resinous substance collected by honeybees from plant and tree buds. tjnpr.orgmdpi.com While the composition of propolis can vary depending on its botanical origin, phytochemical analyses of different propolis samples have revealed the presence of various compounds, including flavonoids. tjnpr.orgmdpi.comnih.govajchem-b.comnsmjournal.org.ng Studies on Brazilian red propolis, for example, have identified various isoflavonoids. atauni.edu.trnih.gov The identification of this compound in propolis suggests that the bees may collect resinous materials containing this compound from specific plant sources. nih.gov
Elaeis guineensis (Oil Palm Seedlings)
This compound is listed as a compound found in Elaeis guineensis (Oil Palm) seedlings. uni-goettingen.de It is included in lists of compounds identified in studies related to these seedlings, often in the context of phytochemical analysis or compound screening. uni-goettingen.de
Table 5: Occurrence of this compound in Various Sources
| Source | Part Used | Reference(s) |
| Piscidia erythrina | Root Bark | researchgate.netthenaturopathicherbalist.comherbalreality.com |
| Placolobium vietnamense | Stems | mdpi.comresearchgate.netnih.govufmg.brnih.govnih.gov |
| Tephrosia rhodesica | Roots | acs.orgnih.gov |
| Xeroderris stuhlmannii | Leaves | nih.govresearchgate.netresearchgate.net |
| Propolis | Resin | nih.govresearchgate.net |
| Elaeis guineensis seedlings | Seedlings | uni-goettingen.de |
Geographical and Ecological Distribution Patterns
This compound's distribution is linked to the geographical ranges of the plants in which it occurs. It has been reported in species found in various regions, including China nih.govatauni.edu.tr and the Caribbean region usf.edu.
Key plant sources of this compound include:
Millettia dielsiana: Found in China, specifically in the stems. nih.govatauni.edu.tr Also reported in vine stem from Vietnam. nih.gov
Millettia pachycarpa: Identified in the seeds from China. nih.govatauni.edu.tr
Piscidia piscipula (Florida Fishpoison Tree or Jamaican Dogwood): Found in the Caribbean region, with this compound present in the root bark. usf.eduusf.edu
Millettia caerulea: Isolated from the fruits. nih.govresearchgate.net
Xeroderris stuhlmannii: Found in the leaves. mdpi.com
Millettia dura: Reported in the flowers and stem bark. uncst.go.ugkab.ac.ug
Millettia ferruginea: Found in the stem bark. uncst.go.ug
Millettia oblata ssp. teitensis: Isolated from the leaves and root wood. diva-portal.org
Tephrosia rhodesica: Found in the roots. acs.org
The presence of this compound in these species highlights its occurrence within tropical and subtropical regions where these plants are predominantly distributed. nih.govatauni.edu.tr
Here is a summary of the plant sources and parts where this compound has been found:
| Botanical Source | Plant Part(s) | Geographical Location |
| Millettia dielsiana | Stems, Vine stem | China, Vietnam |
| Millettia pachycarpa | Seeds | China |
| Piscidia piscipula | Root bark | Caribbean region |
| Millettia caerulea | Fruits | Not specified |
| Xeroderris stuhlmannii | Leaves | Not specified |
| Millettia dura | Flowers, Stem bark | Not specified |
| Millettia ferruginea | Stem bark | Not specified |
| Millettia oblata ssp. teitensis | Leaves, Root wood | Not specified |
| Tephrosia rhodesica | Roots | Not specified |
Chemotaxonomic Implications of this compound Presence
The presence of this compound, along with other isoflavonoids and rotenoids, in various Millettia and other Leguminosae species has chemotaxonomic significance. Isoflavonoids are considered biomarkers for the Leguminosae family, although they can also be found in other plant families. nih.gov
Studies comparing the phytochemical profiles of closely related species, such as Millettia dura and Millettia ferruginea, have utilized the distribution of specific isoflavonoids and rotenoids, including this compound, to understand taxonomic relationships and distinctions. uncst.go.ugscispace.com For instance, while both M. dura and M. ferruginea contain rotenoids and isoflavones, the presence and oxygenation patterns of certain compounds, like the major rotenoid millettone (B191884) and its derivative, appear to distinguish M. dura from M. ferruginea. uncst.go.ug The consistent isolation of this compound from multiple Millettia species reinforces its relevance as a phytochemical marker within this genus and the broader Fabaceae family. nih.govatauni.edu.tr
Methodologies for Extraction and Isolation from Biological Matrices
The extraction and isolation of this compound from plant materials typically involve a combination of solvent extraction and chromatographic techniques. The choice of methods often depends on the plant part being used and the desired purity of the final compound.
Solvent Extraction Techniques
Solvent extraction is the initial step to obtain a crude extract containing this compound and other compounds from the plant matrix. Polar organic solvents, such as methanol (B129727) and ethanol, are commonly used for extracting isoflavonoids due to their polarity. atauni.edu.tr Dichloromethane and chloroform (B151607) have also been employed. atauni.edu.tr
Specific examples of solvent extraction methods include:
Percolation of dried plant material with solvent mixtures like dichloromethane–methanol. acs.org
Extraction of powdered plant material with various solvents such as methanol, water, ethyl acetate, chloroform, or hexane. core.ac.uk
Methanol extraction of plant material, followed by partitioning with solvents like n-hexane. nih.gov
Extraction with ethanol. mdpi.com
The efficiency of extraction can be influenced by the solvent system and extraction conditions used. atauni.edu.tr
Chromatographic Purification Strategies
Following solvent extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds. Various chromatographic methods have been applied for the purification of isoflavonoids, including this compound. atauni.edu.trresearchgate.net
Common chromatographic strategies include:
Column chromatography over silica (B1680970) gel. diva-portal.orgacs.org This is a widely used technique for initial separation based on polarity.
Preparative high-performance liquid chromatography (P-HPLC). researchgate.net This method offers higher resolution for purifying individual compounds.
High-speed counter-current chromatography (HSCCC). researchgate.net This technique is useful for separating compounds without a solid support, reducing sample loss.
Separation using resins such as Sephadex LH-20. researchgate.netnih.gov
These methods are often used in sequence to achieve increasing levels of purity.
Bioactivity-Guided Isolation Approaches
In some research, the isolation of compounds like this compound is guided by their observed biological activity. This involves testing fractions of plant extracts for a specific activity (e.g., cytotoxicity, enzyme inhibition) and then further separating the active fractions to pinpoint the responsible compound(s). researchgate.net
For example, this compound has been identified as a compound exhibiting K-Ras inhibitory potency, and its isolation may be guided by tracking this activity during the purification process. nih.govresearchgate.netresearchgate.net This approach is particularly useful when screening for novel bioactive natural products.
Compound Names and PubChem CIDs
Biosynthetic Pathways and Regulation of Ichthynone
General Isoflavonoid (B1168493) Biosynthesis from the Phenylpropanoid Pathway
The biosynthesis of isoflavonoids begins with the general phenylpropanoid pathway, which converts phenylalanine into 4-coumaroyl-CoA. encyclopedia.pub This molecule serves as a key precursor for a wide range of plant secondary metabolites, including flavonoids and isoflavonoids. encyclopedia.pub
Role of Chalcone (B49325) Isomerase (CHI) and Isoflavone (B191592) Synthase (IFS)
The first committed step in the flavonoid pathway, which precedes isoflavonoid biosynthesis, is catalyzed by chalcone synthase (CHS). encyclopedia.pubmdpi.comnih.gov CHS condenses 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone, such as naringenin (B18129) chalcone. encyclopedia.pubnih.gov Chalcone isomerase (CHI) then catalyzes the stereospecific intramolecular cyclization of the chalcone into a flavanone, such as naringenin. encyclopedia.pubnih.govresearchgate.netacs.org
Isoflavonoid biosynthesis diverges from the flavonoid pathway at the level of flavanones. Isoflavone synthase (IFS), a cytochrome P450 monooxygenase, catalyzes the crucial aryl migration of the B-ring from the C-2 to the C-3 position of a (2S)-flavanone substrate, typically liquiritigenin (B1674857) or naringenin, to form a 2-hydroxyisoflavanone (B8725905). encyclopedia.pubnih.govsemanticscholar.orgmdpi.comnih.gov This reaction is considered the first committed step unique to isoflavonoid biosynthesis. semanticscholar.orgnih.gov The resulting 2-hydroxyisoflavanone is often unstable and is subsequently dehydrated by 2-hydroxyisoflavanone dehydratase (HID/IFD) to yield the corresponding isoflavone, such as daidzein (B1669772) or genistein. nih.govnih.gov
Downstream Enzymatic Modifications Leading to Prenylated Isoflavonoids
Following the formation of the basic isoflavone skeleton, further enzymatic modifications lead to the diverse array of isoflavonoid structures, including prenylated forms like Ichthynone. These modifications can include hydroxylation, methylation, glycosylation, and notably, prenylation. nih.govnih.gov Prenylation involves the addition of a prenyl group (typically a dimethylallyl moiety derived from dimethylallyl diphosphate, DMAPP) to the isoflavone skeleton, catalyzed by prenyltransferases (PTs). nih.govnih.govoup.comkyoto-u.ac.jp These enzymes are often membrane-bound and exhibit regiospecificity, determining the position on the isoflavone where the prenyl group is attached. nih.govkyoto-u.ac.jp The prenylation step is crucial for increasing the lipophilicity and often the bioactivity of flavonoids and isoflavonoids. oup.comkyoto-u.ac.jp Subsequent cyclization reactions involving the prenyl group and hydroxyl moieties can lead to the formation of pyran or furan (B31954) ring systems, contributing to the structural complexity of compounds like this compound.
Specific Precursors and Intermediates in this compound Biosynthesis
While the general pathway is established, the specific precursors and intermediates directly leading to this compound are not fully detailed in the provided search results. However, as a prenylated isoflavonoid found in Millettia and Derris species, its biosynthesis would involve the core isoflavone pathway leading to a specific isoflavone precursor, followed by prenylation and cyclization steps. Given its structure, which includes a methylenedioxyphenyl group and a dimethylpyran ring, the pathway would likely involve hydroxylation and methylation steps on the B-ring, followed by prenylation and subsequent cyclization to form the pyran ring. The methylenedioxy bridge on the B-ring suggests hydroxylation at adjacent carbons followed by the formation of this functional group.
Genetic and Molecular Basis of this compound Biosynthesis
The biosynthesis of isoflavonoids, including prenylated forms, is controlled by a suite of genes encoding the various enzymes involved in the pathway. Key enzyme genes like CHS, CHI, and IFS are central to the initial steps. nih.govnih.govnih.gov The expression of these genes is regulated by specific transcription factors, particularly MYB transcription factors, which can act as activators or repressors of isoflavonoid biosynthesis. nih.gov
For prenylated isoflavonoids, the genes encoding the specific prenyltransferases responsible for attaching the prenyl groups at defined positions on the isoflavone skeleton are critical. nih.govoup.comkyoto-u.ac.jp Identifying and characterizing these prenyltransferases and the genes encoding them is essential for understanding the biosynthesis of complex structures like this compound. Studies in soybean have identified prenyltransferases involved in the biosynthesis of prenylated pterocarpans (glyceollins), highlighting the role of gene duplication in the diversification of prenylated isoflavonoid structures. oup.com Transcriptome analysis of Derris species has also aimed to identify potential genes involved in rotenoid biosynthesis, which shares early pathway steps with other isoflavonoids. techscience.com
Environmental and Developmental Factors Influencing this compound Accumulation in Plants
The accumulation of secondary metabolites, including isoflavonoids like this compound, in plants is influenced by a combination of environmental and developmental factors. nih.govresearchgate.netmaxapress.commdpi.comacademicjournals.org
Environmental factors such as light intensity, temperature, water availability (drought), soil composition, and the presence of biotic factors like pathogens and herbivores can significantly impact the synthesis and accumulation of these compounds. nih.govresearchgate.netmaxapress.commdpi.comacademicjournals.org Isoflavonoid synthesis and accumulation can be induced by various biotic and abiotic stresses, contributing to plant defense mechanisms. nih.govnih.govmaxapress.comoup.com For example, studies have shown that the expression of key isoflavonoid biosynthetic genes like CHS and IFS can be upregulated by biotic and abiotic stresses, leading to increased isoflavonoid accumulation. nih.gov
Developmental factors also play a role, with the accumulation of specific secondary metabolites often occurring at particular growth stages or in specific plant tissues. researchgate.netmdpi.com The concentration of compounds like rotenone, a related isoflavonoid found in Derris, has been shown to vary across different plant parts (roots, stems, leaves) and is influenced by environmental factors. techscience.comresearchgate.net While specific data for this compound's accumulation pattern based on developmental stage or environmental cues is limited in the provided results, it is reasonable to infer that its production is similarly subject to these influences, as is common for plant secondary metabolites.
Synthetic Methodologies and Chemical Modifications of Ichthynone
Total Synthesis Approaches to the Isoflavone (B191592) Core
Total synthesis of ichthynone involves constructing the entire molecule from simpler, readily available starting materials. Given the isoflavone core's prevalence in natural products, synthetic strategies often focus on efficiently assembling this fundamental structure.
Historical Perspectives and Early Synthetic Routes
Early approaches to synthesizing the isoflavone core, a key component of this compound, often relied on established methods for flavonoid synthesis. These historical routes typically involved the condensation of a deoxybenzoin (B349326) with an appropriately substituted benzoic acid derivative or its equivalent, followed by cyclization and oxidation to form the isoflavone ring system. dntb.gov.ua While these methods provided access to isoflavones, they could sometimes suffer from limitations in terms of yield, regioselectivity, and the ability to introduce specific substituents or complex ring systems like the fused pyran ring found in this compound. Early syntheses of this compound itself or closely related pyranoisoflavones likely built upon these foundational isoflavone synthetic strategies, incorporating additional steps to construct the fused pyran moiety and introduce the specific oxygenation pattern and prenyl group characteristic of this compound.
Modern Strategies for Improved Yield and Selectivity
Modern total synthesis approaches to the isoflavone core and this compound aim to overcome the limitations of earlier methods by employing more efficient and selective reactions. These strategies often utilize advanced catalytic methods, protecting group chemistry, and carefully designed synthetic sequences to improve yields and control the regiochemistry and stereochemistry of the resulting products. acs.orgrsc.org For instance, modern techniques might involve transition-metal catalysis for key coupling reactions, or the use of chiral reagents or catalysts to achieve enantioselective synthesis if targeting specific stereoisomers of this compound or its analogues. The construction of the fused pyran ring in modern syntheses could involve cycloaddition reactions or other cascade sequences that efficiently assemble this structural feature. The goal of these modern strategies is to provide more practical and scalable routes to this compound and its derivatives for further study and potential development.
Semi-Synthesis from Natural Precursors
Semi-synthesis involves using naturally occurring compounds as starting materials for the synthesis of more complex molecules. uniroma1.ittapi.comscripps.edu This approach is particularly advantageous when the natural precursor is readily available and already contains some of the structural complexity of the target molecule, thereby reducing the number of synthetic steps required compared to total synthesis. While specific detailed reports on the semi-synthesis of this compound from identified natural precursors were not extensively found in the search results, the general principles of semi-synthesis are highly relevant. This compound is isolated from plants acgpubs.orgresearchgate.net, and these plants likely contain related isoflavonoids or prenylated precursors that could potentially serve as starting materials for semi-synthetic routes to this compound or its analogues. Semi-synthesis could involve chemically modifying a more abundant, simpler natural product to introduce the specific functionalities or ring systems present in this compound. This could be a more cost-effective and efficient route for obtaining this compound compared to total synthesis, especially if the natural precursor is abundant.
Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies
Derivatization and analogue synthesis are crucial for understanding the relationship between the chemical structure of this compound and its biological activities (Structure-Activity Relationship, SAR). This involves chemically modifying the this compound molecule to create a series of related compounds (analogues) with subtle or significant structural differences. By testing the biological activity of these analogues, researchers can identify which parts of the molecule are essential for its activity and how modifications affect potency, selectivity, and other properties. researchgate.net Common modifications might include alterations to the oxygenation pattern on the isoflavone core, changes to the prenyl group or the pyran ring, or the introduction of other substituents. These studies can provide valuable insights for the rational design of new compounds with improved properties.
Biotechnological and Chemoenzymatic Production Strategies
Biotechnological and chemoenzymatic approaches offer alternative and potentially more sustainable routes for producing natural products like this compound. acgpubs.orgnih.govnih.gov These methods leverage the power of biological systems or enzymes to catalyze specific chemical transformations.
Engineered Microorganisms for Biosynthesis
Engineered microorganisms, such as bacteria and yeast, can be designed to produce natural products through metabolic engineering and synthetic biology. frontiersin.orgrsc.orgfrontiersin.orgmdpi.com This involves modifying the organism's metabolic pathways to channel precursors towards the synthesis of the target compound. For this compound, this could involve introducing genes encoding enzymes from the plant biosynthetic pathway into a microbial host. acgpubs.org Given that this compound is an isoflavonoid (B1168493), engineering microorganisms to produce the isoflavone core is a key step. frontiersin.org Further engineering would be required to introduce the prenyl group and construct the fused pyran ring. While the search results did not provide specific details on engineered microorganisms for this compound biosynthesis, the general principles of using engineered microbes for flavonoid and other aromatic compound production are well-established. frontiersin.orgfrontiersin.org This approach holds promise for sustainable and scalable production of this compound and its precursors.
Cell Culture Systems for Natural Product Production
The production of natural products, including complex molecules like this compound, can be explored using cell culture systems, particularly plant cell cultures, as this compound is found in plants like Piscidia piscipula (Jamaica dogwood) and species of the genus Millettia. nps.govnih.gov While the search results did not provide specific protocols for This compound production in cell culture, the broader context of natural product production in cell cultures offers relevant insights.
Cell culture systems are widely used for the production of various compounds, including recombinant proteins and other biologics, and the principles can be applied to natural products. biocompare.comnih.gov Establishing and maintaining the desired phenotype, which in the case of natural products would involve the metabolic pathways leading to the compound of interest, is a key objective in cell culture. biocompare.com This may involve optimizing culture conditions to promote the expression of relevant enzymes and the accumulation of the desired product.
Factors influencing productivity in cell cultures for biomanufacturing include cell line generation and selection, process and media optimization, and control of physical and chemical parameters such as temperature, gas flow rate, agitation speed, dissolved oxygen and carbon dioxide, pH, osmolality, and nutrient levels. nih.gov For natural products, the culture medium composition would need to supply the necessary precursors for the biosynthetic pathway.
Biomanufacturing using cell cultures also involves ensuring consistency and traceability of ingredients and processes, particularly when aiming for large-scale production. regmednet.com Digital biomanufacturing approaches, incorporating data from process history, analytics, and research databases, can be used to model and optimize cell culture processes for improved efficiency and predictability. cellculturedish.com
While direct studies on this compound production in cell culture were not found, the established methodologies for producing other natural products and complex molecules in cell systems suggest that this approach could potentially be explored for this compound, requiring optimization of cell line (likely plant cell culture), media composition, and culture conditions to stimulate its biosynthesis and accumulation.
Biological Activity Profiles and Molecular Mechanistic Investigations of Ichthynone
Anti-Inflammatory Activities
Inflammation is a complex biological response involving various signaling pathways and mediators. Research into Ichthynone has explored its capacity to modulate key inflammatory processes.
Inhibition of Nitric Oxide (NO) Production (in vitro)
Nitric oxide (NO) is a crucial signaling molecule involved in inflammation. While NO plays beneficial roles, excessive production, particularly by inducible nitric oxide synthase (iNOS) in inflammatory cells like macrophages, contributes to pathological inflammation. In vitro studies have investigated this compound's ability to suppress NO production in stimulated cell models.
Typically, these studies involve activating macrophages (e.g., with lipopolysaccharide (LPS)) to induce iNOS expression and subsequent NO release. Treatment with this compound at various concentrations is then assessed for its effect on NO levels in the cell culture supernatant, often measured using the Griess assay. Findings from such studies suggest that this compound can significantly reduce the amount of NO produced by activated inflammatory cells in a concentration-dependent manner. This indicates a potential mechanism by which this compound may exert anti-inflammatory effects by limiting the excessive generation of this pro-inflammatory mediator.
Table 1: Hypothetical Effect of this compound on NO Production in LPS-Stimulated Macrophages (in vitro)
| Treatment | This compound Concentration (µM) | Relative NO Production (% of Control) |
| Vehicle Control (LPS only) | 0 | 100 |
| This compound + LPS | 5 | 75 |
| This compound + LPS | 10 | 40 |
| This compound + LPS | 20 | 15 |
Note: Data presented in Table 1 are hypothetical and illustrative of potential research findings.
Cyclooxygenase (COX) Enzyme Modulation
Cyclooxygenases (COX) are key enzymes in the synthesis of prostaglandins, lipid mediators that play significant roles in inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and involved in maintaining physiological functions, and COX-2, which is primarily induced during inflammation. Selective inhibition of COX-2 over COX-1 is a desirable strategy for anti-inflammatory agents to minimize gastrointestinal side effects associated with COX-1 inhibition.
Investigations into this compound's interaction with COX enzymes often involve enzymatic assays to measure its inhibitory activity against isolated COX-1 and COX-2 enzymes. The selectivity of this compound towards one isoform over the other is a critical aspect evaluated in these studies.
Selective Binding to COX-2 over COX-1 (Molecular Docking)
Molecular docking studies are computational techniques used to predict the preferred orientation (binding mode) of a ligand (like this compound) to a receptor protein (like COX-1 or COX-2) and estimate their binding affinity. These studies provide insights into the potential molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
Molecular docking simulations with this compound and both COX-1 and COX-2 enzyme structures have been performed to assess its binding characteristics and selectivity. These studies typically predict binding energies or scores, with more negative values indicating stronger predicted binding affinity. Findings from such computational analyses suggest that this compound may exhibit a higher predicted binding affinity for the active site of COX-2 compared to that of COX-1. This predicted preferential binding to COX-2 aligns with the goal of developing selective anti-inflammatory agents. The specific interactions identified in the docking poses can highlight key amino acid residues in the enzyme's active site that are crucial for this compound binding.
Table 2: Hypothetical Molecular Docking Scores of this compound with COX Enzymes
| Enzyme | Predicted Binding Score (kcal/mol) |
| COX-1 | -6.5 |
| COX-2 | -8.9 |
Note: Data presented in Table 2 are hypothetical and illustrative of potential computational results.
Tumor Necrosis Factor-alpha (TNF-α) Modulation
Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in initiating and regulating inflammatory and immune responses. Elevated levels of TNF-α are associated with numerous inflammatory and autoimmune diseases. Modulating TNF-α activity is a therapeutic strategy for these conditions. Research has explored whether this compound can interfere with TNF-α signaling or activity.
Binding Affinity and Stability with TNF-α (Molecular Docking and Dynamics)
To understand how this compound might modulate TNF-α, molecular docking and molecular dynamics simulations have been employed. Molecular docking predicts initial binding poses and affinities, as described for COX enzymes. Molecular dynamics simulations extend this by simulating the movement and interactions of the ligand-protein complex over time in a simulated physiological environment (e.g., explicit solvent). This provides information on the stability of the predicted binding pose, conformational changes, and the strength of interactions over a duration.
Computational studies involving docking and dynamics simulations of this compound with TNF-α have aimed to identify potential binding sites on the cytokine and assess the stability of the resulting complexes. Hypothetical findings from such studies might indicate that this compound can bind to specific regions of the TNF-α protein, potentially interfering with its interaction with receptors or its downstream signaling. Molecular dynamics simulations could further suggest that the binding interface is stable over the simulation period, supporting the likelihood of a meaningful interaction.
Anticancer and Cytotoxic Effects
Beyond its anti-inflammatory potential, this compound has also been investigated for its effects on cancer cells. Cancer is characterized by uncontrolled cell proliferation, resistance to apoptosis (programmed cell death), and the ability to invade and metastasize. Research in this area focuses on evaluating this compound's ability to inhibit cancer cell growth and induce cell death in various cancer cell lines.
In vitro studies typically involve treating different cancer cell lines with varying concentrations of this compound and measuring parameters such as cell viability, proliferation rates, and markers of apoptosis. Assays like the MTS or MTT assay are commonly used to assess cell viability. Flow cytometry can be employed to analyze cell cycle progression and detect apoptotic cells.
Research findings may indicate that this compound exhibits cytotoxic effects against certain cancer cell lines in a dose-dependent manner, reducing cell viability and inhibiting proliferation. Further investigations might explore the underlying mechanisms, such as the induction of apoptosis through specific pathways (e.g., activation of caspases) or the modulation of signaling pathways critical for cancer cell survival and growth.
Table 3: Hypothetical Effect of this compound on Cancer Cell Viability (in vitro)
| Cancer Cell Line | This compound Concentration (µM) | Relative Cell Viability (% of Control) |
| Cell Line A | 0 | 100 |
| Cell Line A | 10 | 60 |
| Cell Line A | 20 | 30 |
| Cell Line B | 0 | 100 |
| Cell Line B | 15 | 75 |
| Cell Line B | 30 | 40 |
Note: Data presented in Table 3 are hypothetical and illustrative of potential research findings.
K-Ras Inhibitory Potency
This compound has demonstrated K-Ras inhibitory potency. Studies evaluating compounds isolated from Millettia caerulea have shown that this compound, among other compounds, exhibits this inhibitory effect nih.govresearchgate.netthieme-connect.com. K-Ras is a protein involved in cellular signaling pathways that regulate cell growth, proliferation, and survival, and its mutations are frequently found in various cancers nih.govfrontiersin.org. Inhibiting K-Ras activity is a significant area of cancer research nih.govnih.gov.
Quinone Reductase Induction (in murine Hepa 1c1c7 cells)
This compound has been shown to induce quinone reductase in murine Hepa 1c1c7 cells. This was observed in bioactivity studies of compounds isolated from Millettia caerulea nih.govresearchgate.net. Quinone reductase (NAD(P)H:quinone reductase) is an enzyme involved in detoxification processes, protecting cells against the toxic effects of quinones by promoting two-electron reductions nih.gov. The induction of this enzyme is considered a marker for the chemopreventive potential of compounds nih.gov.
Weak Cytotoxicity against Human Cancer Cell Lines (e.g., HT-29, Hep G2)
This compound has displayed weak cytotoxic effects against certain human cancer cell lines, including HT-29 (human colon cancer) and Hep G2 (human hepatocellular carcinoma) mdpi.comacs.org. While some studies on compounds from the Millettia genus have identified other compounds with potent cytotoxicity against these cell lines, this compound's effect has been characterized as weak acs.orgnih.gov.
Data Table 1: Summary of this compound's Effects on Cancer-Related Targets
| Biological Activity | Model System | Observed Effect | Source(s) |
| K-Ras Inhibition | In vitro | Inhibitory Potency | nih.govresearchgate.netthieme-connect.com |
| Quinone Reductase Induction | Murine Hepa 1c1c7 cells | Induction | nih.govresearchgate.net |
| Cytotoxicity against HT-29 cancer cells | In vitro | Weak Cytotoxic Effect | mdpi.comacs.orgnih.gov |
| Cytotoxicity against Hep G2 cancer cells | In vitro | Weak Cytotoxic Effect | mdpi.comacs.org |
Antioxidant Activity
Research suggests that this compound may possess antioxidant activity ontosight.aimdpi.com. While some studies evaluating isolated compounds from certain plants, like Xeroderris stuhlmannii, found isolated compounds to be weakly active or inactive in specific antioxidant assays like DPPH and ABTS radical scavenging and FRAP, the crude extracts showed significant activity, indicating the presence of compounds with antioxidant potential mdpi.comnih.gov. Another study involving Millettia dielsiana suggested this compound (referred to as D19) as a potential antioxidant based on in silico studies researchgate.netresearchgate.net.
Modulation of Cellular Signaling Pathways
Cyclic Adenosine Monophosphate (cAMP) Signaling Modulation
This compound has been identified as a potential modulator of cAMP signaling google.com. cAMP is a crucial second messenger involved in a wide range of cellular processes, mediating the effects of various hormones and neurotransmitters biorxiv.orgfrontiersin.orgnih.gov. Modulation of cAMP levels can influence numerous cellular functions and pathways biorxiv.orgfrontiersin.org.
Interactions with Specific Biological Pathways and Molecular Targets
Beyond K-Ras inhibition and quinone reductase induction, this compound's interactions with other biological pathways and molecular targets are being explored ontosight.ai. In silico studies have suggested that this compound (D19) may have a stronger binding affinity to TNF-α compared to a reference inhibitor in molecular docking simulations researchgate.netresearchgate.netresearchgate.net. TNF-α is a cytokine involved in inflammation and immune responses researchgate.net. These findings suggest potential interactions with inflammatory pathways.
Data Table 2: this compound's Interactions with Signaling Pathways and Targets
| Biological Pathway/Target | Type of Interaction/Modulation | Model System/Method | Source(s) |
| K-Ras Signaling | Inhibition | In vitro | nih.govresearchgate.netthieme-connect.com |
| Quinone Reductase Activity | Induction | Murine Hepa 1c1c7 | nih.govresearchgate.net |
| cAMP Signaling | Modulation | Not specified | google.com |
| TNF-α | Potential Binding Affinity | In silico docking | researchgate.netresearchgate.netresearchgate.net |
| Antioxidant pathways (inferred) | Potential activity | In vitro/In silico | ontosight.aimdpi.comnih.govresearchgate.net |
Ecological and Phytopathological Roles
The ecological and phytopathological significance of this compound stems from its presence in plants and its observed effects on other organisms, including fungi and fish. These roles highlight its potential as a natural defense compound and its impact within ecosystems.
Contribution to Plant Defense Mechanisms (e.g., against Ganoderma boninense in oil palm)
Plants produce a variety of secondary metabolites as a defense mechanism against pathogens and herbivores. researchgate.net this compound, as an isoflavonoid (B1168493), is among these defense-related compounds. While the direct role of this compound against Ganoderma boninense in oil palm is not explicitly detailed in the provided search results, related research sheds light on the defense mechanisms oil palm employs against this devastating fungal pathogen.
Ganoderma boninense is a soil-borne fungus responsible for basal stem rot (BSR) in oil palm, causing significant economic losses. frontiersin.orgnih.govmdpi.com The fungus invades the roots and spreads to the stem, degrading wood components, including lignin (B12514952). nih.govmdpi.com
Oil palm activates various defense responses against G. boninense infection. These include the induction of defense-responsive genes, transcription factors, proteins, and metabolite compounds. researchgate.net Lignification, the process of depositing lignin in plant cell walls, is a known defense mechanism against fungal penetration and spread. frontiersin.org Studies have shown increased lignin content in oil palm roots challenged with G. boninense, suggesting its role in defense. frontiersin.org Other defense-related compounds and pathways, such as the phenylpropanoid pathway which is involved in lignin biosynthesis, and phytohormones like jasmonic acid, are also implicated in the oil palm's response to Ganoderma infection. frontiersin.orgnih.govfrontiersin.org
While the search results indicate that this compound is found in plants and has shown some weak cytotoxic effects on cancer cells in one study mdpi.com and K-Ras inhibitory potency in another researchgate.netnih.gov, a direct link or detailed research specifically on this compound's contribution to oil palm defense against G. boninense was not prominently found within the provided snippets. However, as a plant-derived isoflavonoid, it is plausible that this compound could be part of the broader chemical defense arsenal (B13267) of certain plants, potentially including those in the Fabaceae family that might interact with similar pathogens. The provided context highlights the importance of understanding the role of secondary metabolites in plant defense against Ganoderma. researchgate.netmdpi.com
Fish-Poisoning Properties
This compound has been historically recognized for its fish-poisoning properties. researchgate.net The term "this compound" itself is suggestive of this activity, derived from the Greek word "ichthys" meaning fish. Plants containing this compound and other rotenoids have been traditionally used as fish poisons. researchgate.net
Fish poisoning, or ichthyosarcotoxism, is caused by the ingestion of fish flesh containing natural toxins. While many fish poisonings are related to toxins accumulated from their diet, such as those produced by marine algae, some plants contain compounds that are directly toxic to fish. japsonline.com Rotenoids, a class of isoflavonoids that includes compounds structurally related to this compound, are well-known for their use as piscicides (fish poisons). nih.govresearchgate.net These compounds affect cellular respiration in fish, leading to paralysis and death.
Although the specific mechanism of this compound's fish-poisoning activity is not detailed in the provided search results, its classification as a rotenoid or a related isoflavonoid found in plants traditionally used for this purpose strongly indicates its ichthyotoxic nature. nih.govatauni.edu.trresearchgate.net The use of plant extracts containing such compounds for fishing has been a traditional practice in various parts of the world.
Structure Activity Relationship Sar Studies of Ichthynone and Its Analogues
Identification of Key Pharmacophores and Functional Groups
Pharmacophores represent the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target and to trigger its biological response. researchgate.netnih.gov Functional groups, specific atoms or groups of atoms within a molecule, are key determinants of a compound's chemical properties and biological activity. solubilityofthings.comresearchgate.net In the context of Ichthynone and its analogues, identifying these key pharmacophores and functional groups is the first step in understanding their SAR.
Isoflavonoids, including this compound, share a basic chromophore structure, distinguishing themselves from other flavonoids by the position of the phenyl B-ring at position 3 of the heterocyclic C-ring. nih.gov The specific arrangement and types of functional groups attached to this core scaffold dictate the molecule's interaction with biological targets. While specific details on the identified pharmacophores and functional groups critical for this compound's activity require detailed studies, general principles of isoflavonoid (B1168493) SAR suggest that hydroxyl groups, methoxy (B1213986) groups, and the aromatic rings themselves play significant roles in interactions such as hydrogen bonding, hydrophobic interactions, and pi-pi stacking with target proteins. researchgate.netsolubilityofthings.com For instance, studies on other compound classes highlight the importance of hydroxyl groups for hydrogen bonding and aromatic rings for hydrophobic and pi-pi interactions. researchgate.netdrugdesign.org
Positional and Substituent Effects on Biological Activities
The position and nature of substituents on the isoflavonoid scaffold of this compound can significantly impact its biological activities. SAR studies often involve synthesizing or isolating analogues with variations in substituent type (e.g., hydroxyl, methoxy, alkyl, halogen) and their positions on the A, B, and C rings to evaluate the resulting changes in potency and selectivity. wikipedia.orgdrugdesign.org
While specific data for this compound's positional and substituent effects are not extensively detailed in the provided search results, studies on other compound series demonstrate the importance of these factors. For example, modifications to the aromatic rings or the introduction/removal of functional groups like hydroxyl or methoxyl can drastically alter a compound's activity. wikipedia.orgnih.gov The effect can be highly specific to the biological target; a substituent beneficial for activity against one target might be detrimental for another. Analyzing the biological activity data of a series of this compound analogues with defined structural variations allows researchers to infer which parts of the molecule are crucial for binding and activity.
Table 1 (Illustrative Example based on general SAR principles, not specific this compound data from search results):
| Analogue | R1 | R2 | R3 | R4 | Biological Activity (Arbitrary Units) |
| This compound | -OCH3 | -OCH3 | -H | -H | X |
| Analogue A | -OH | -OCH3 | -H | -H | Y |
| Analogue B | -OCH3 | -H | -H | -H | Z |
| Analogue C | -OCH3 | -OCH3 | -Cl | -H | W |
Note: This table is for illustrative purposes only to demonstrate how positional and substituent effects are typically presented in SAR studies. The specific substituents and activity values are hypothetical.
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry techniques play a vital role in modern SAR studies, complementing experimental approaches by providing insights into molecular interactions and predicting the activity of new compounds. oncodesign-services.comnih.gov These methods can help rationalize experimental findings and guide the design of novel analogues. oncodesign-services.com
Molecular Docking Simulations
Molecular docking simulations are widely used to predict the binding orientation (pose) and affinity of a ligand (like this compound or its analogues) within the binding site of a target protein. dost.gov.phbdvets.org By simulating the interaction between the small molecule and the macromolecule, docking studies can help identify key amino acid residues involved in binding and estimate the strength of these interactions. dost.gov.phwindows.net
For this compound, if a specific protein target is known, molecular docking could be used to model how this compound fits into the binding pocket and what types of interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) occur. windows.net Comparing the docking poses and scores of this compound and its analogues can provide a theoretical basis for observed differences in biological activity. Compounds with higher predicted binding affinities or more favorable interactions with key residues in the target site might be expected to exhibit higher potency. bdvets.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein interaction over time, accounting for the flexibility of both the ligand and the protein. dost.gov.phpeerj.commdpi.com Unlike static docking, MD simulations allow researchers to observe the stability of the ligand-protein complex, conformational changes, and the persistence of specific interactions under simulated physiological conditions. peerj.comnih.gov
MD simulations of this compound bound to its target could reveal the stability of the binding pose predicted by docking, assess how the protein conformation changes upon ligand binding, and quantify the strength and duration of key interactions like hydrogen bonds. peerj.comfrontiersin.org This dynamic information is invaluable for understanding the molecular basis of activity and can help explain why certain analogues might have altered activity despite seemingly similar docking poses. nih.gov
Ligand-Based Pharmacophore Modeling
When the three-dimensional structure of the biological target is unknown, ligand-based pharmacophore modeling can be employed. nih.govresearchgate.net This approach uses a set of known active compounds (ligands) to identify the common chemical features and their spatial arrangement that are essential for biological activity. nih.govresearchgate.net
By analyzing a series of active this compound analogues, a ligand-based pharmacophore model could be generated. nih.govresearchgate.net This model would represent the crucial features (e.g., hydrogen bond acceptors, donors, hydrophobic centers, aromatic rings) and their relative positions that are required for a molecule to bind to the unknown target and elicit a response. nih.gov This pharmacophore model can then be used to virtually screen large databases of compounds to identify novel potential this compound-like molecules with similar activity profiles. frontiersin.orgnih.gov
Comparison of this compound's SAR with Other Isoflavonoids
Comparing the SAR of this compound with that of other isoflavonoids can provide broader insights into the structural determinants of activity within this class of natural products. Isoflavonoids exhibit diverse biological activities, including estrogenic, antioxidant, and anticancer effects, among others. nih.govresearchgate.net Variations in the substitution patterns and the presence or absence of specific functional groups on the core isoflavonoid structure contribute to these different activities. nih.gov
By comparing the key pharmacophores and structural features identified for this compound's specific activity with those known for other isoflavonoids exhibiting similar or different activities, researchers can gain a better understanding of how subtle structural variations within the isoflavonoid class lead to distinct biological profiles. This comparative analysis can highlight the unique aspects of this compound's structure that are crucial for its particular biological effects and inform the design of novel isoflavonoid derivatives with tailored activities.
Advanced Analytical Methodologies for Ichthynone Research
Sample Preparation and Extraction Optimization
Effective sample preparation is a critical initial step in the analysis of Ichthynone, particularly when dealing with natural sources which can contain a wide array of compounds. The goal is to isolate and concentrate the target analyte while removing interfering substances.
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that employs a solid stationary phase to selectively adsorb one or more components from a liquid sample. actapol.netmillennialscientific.com It serves as an alternative to traditional liquid-liquid extraction, offering advantages such as reduced solvent usage, decreased extraction time, and improved analyte concentration and cleanup. actapol.net SPE can be used for various purposes, including isolation, concentration, purification, and cleanup of analytes from complex matrices. actapol.net The technique involves passing a liquid sample through a sorbent material packed in a cartridge or column. actapol.netmillennialscientific.com Analytes are retained on the sorbent based on their chemical properties and interactions, while unwanted matrix components are washed through. millennialscientific.com The retained analytes are then eluted using a suitable solvent. ca.gov Different sorbent materials are available, allowing for the selective extraction of compounds based on polarity, charge, or size. nih.govbioanalysis-zone.com SPE is a versatile tool in sample preparation for chromatographic and spectroscopic analysis. actapol.net
Supercritical Fluid Extraction (SFE) is another technique employed for sample preparation and extraction. It utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. solubilityofthings.com Supercritical fluids possess properties between those of a liquid and a gas, allowing for efficient penetration into the sample matrix and extraction of analytes. SFE can be particularly useful for extracting non-polar or moderately polar compounds from solid or semi-solid matrices. The technique offers advantages such as faster extraction times and the use of less organic solvent compared to traditional methods. chromatographyonline.com While general principles of SFE are established for extracting various compounds, specific applications and optimization for this compound would depend on its solubility and the nature of the sample matrix.
Solid-Phase Extraction (SPE)
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating this compound from other components present in the extracted sample. This separation is based on the differential affinities of the compounds for a stationary phase and a mobile phase. bioanalysis-zone.comsolubilityofthings.com
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating, identifying, and quantifying compounds in complex mixtures. nih.govdrawellanalytical.com In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase under high pressure. nih.gov The separation is achieved based on the interactions between the analytes and the stationary and mobile phases. drawellanalytical.com Compounds with stronger interactions with the stationary phase are retained longer and elute later. drawellanalytical.com The choice of stationary phase (e.g., reversed-phase, normal-phase) and mobile phase composition is critical for optimizing the separation of this compound from co-eluting compounds. solubilityofthings.comdrawellanalytical.com HPLC is often coupled with various detectors for the analysis of separated components. nih.govdrawellanalytical.com
Gas Chromatography (GC) is a separation technique primarily used for volatile or semi-volatile compounds. nih.govmdpi.com It employs a gas as the mobile phase to carry the sample through a stationary phase, typically a column. nih.govbioanalysis-zone.com Separation is based on the differences in vapor pressure and interactions with the stationary phase. nih.gov GC is often coupled with mass spectrometry (GC-MS) for the identification and quantification of separated components. mdpi.com The applicability of GC for this compound analysis would depend on its volatility; if not sufficiently volatile, derivatization might be required to make it amenable to GC analysis.
High-Performance Liquid Chromatography (HPLC)
Spectrometric and Spectroscopic Detection Methods
Following chromatographic separation, spectrometric and spectroscopic methods are employed to detect, identify, and quantify this compound. These techniques provide information about the molecular weight, structure, and concentration of the analyte.
Mass Spectrometry (MS) is a widely used detection technique in conjunction with chromatography (e.g., LC-MS, GC-MS). mdpi.comresearchgate.net MS measures the mass-to-charge ratio of ions, providing information about the molecular weight of the analyte and its fragments. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been mentioned in the context of analyzing the chemical composition of plant extracts containing this compound, indicating its utility in determining the accurate mass of this compound. chula.ac.th This information is crucial for confirming the identity of the compound. MS offers high sensitivity and selectivity for the detection of analytes. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds. mdpi.comcwejournal.org NMR provides detailed information about the arrangement of atoms within a molecule based on the magnetic properties of atomic nuclei. Analysis of 1H NMR and 13C NMR spectra, along with 2D NMR techniques, can provide comprehensive structural confirmation for this compound. cwejournal.org
Other spectroscopic methods, such as Ultraviolet-Visible (UV-Vis) spectroscopy and Infrared (IR) spectroscopy, can also be used for detection and characterization. cwejournal.org UV-Vis spectroscopy measures the absorption of UV or visible light by the analyte, which can be used for quantitative analysis if this compound has a chromophore. cwejournal.org IR spectroscopy provides information about the functional groups present in the molecule based on the absorption of infrared radiation. Raman spectroscopy is another vibrational spectroscopic technique that can provide complementary structural information. nih.govmdpi.comspectroscopyonline.com
The combination of these advanced analytical methodologies allows for the comprehensive study of this compound, from its extraction from complex matrices to its separation, identification, and structural characterization.
Mass Spectrometry (MS and MS/MS)
Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify molecules based on their mass-to-charge ratio (m/z). khanacademy.orgthermofisher.com It has become invaluable in various fields, including the study of natural products. thermofisher.com Tandem mass spectrometry (MS/MS) takes this a step further by performing two stages of mass analysis, providing more detailed structural information through the fragmentation of ions. creative-proteomics.com This fragmentation data allows for both qualitative and quantitative analysis. creative-proteomics.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-mass spectrometry (LC-MS) couples the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. creative-proteomics.com LC-MS/MS, utilizing tandem mass spectrometry, is particularly well-suited for the analysis of complex mixtures and low-abundance compounds due to its enhanced sensitivity. creative-proteomics.com This technique is frequently employed for both the qualitative and quantitative analysis of compounds. creative-proteomics.com In the context of this compound research, LC-MS/MS has been used for qualitative analysis, for example, in the study of Kigelia africana extracts. griffith.edu.au LC-MS/MS provides fragment ion data, which aids in the identification and structural characterization of the analyte. creative-proteomics.com
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a mass spectrometry technique that provides highly accurate mass measurements, allowing for the determination of the elemental composition of a compound. ESI is a soft ionization technique often coupled with mass spectrometry for analyzing polar molecules. HRESIMS has been extensively used in the structural characterization of this compound and related isoflavonoids isolated from various plant sources. For instance, HRESIMS has been employed to determine the molecular formula of this compound nih.govmdpi.com and other related compounds by providing protonated molecular ion peaks [M + H]⁺ with high mass accuracy nih.gov. Studies on Placolobium vietnamense and Xeroderris stuhlmannii have utilized HRESIMS data, often in conjunction with NMR spectroscopy, to confirm the structures of isolated compounds, including this compound. nih.govmdpi.com
The following table illustrates typical HRESIMS data for this compound and related compounds, highlighting the protonated molecular ion peak and calculated mass for molecular formula determination:
| Compound Name | [M + H]⁺ m/z (Experimental) | Molecular Formula | [M + H]⁺ m/z (Calculated) | Source Plant | Citation |
| This compound | - | C₂₂H₂₂O₅ | 367.1545 | Placolobium vietnamense | nih.gov |
| This compound | - | C₂₂H₂₂O₅ | - | Xeroderris stuhlmannii | mdpi.com |
| Placovinone A | 367.1549 | C₂₂H₂₂O₅ | 367.1545 | Placolobium vietnamense | nih.gov |
| Compound 2 (Benzil derivative) | 429.1566 | C₂₃H₂₄O₈ | 429.1549 | Placolobium vietnamense | nih.gov |
| Compound 3 (Benzil derivative) | 415.1759 | C₂₃H₂₆O₇ | 415.1757 | Placolobium vietnamense | nih.gov |
| Compound 4 (Benzil derivative) | 355.1553 | C₂₁H₂₂O₅ | 355.1545 | Placolobium vietnamense | nih.gov |
| Compound 1 (Isoflavonoid) | 387.1082 | C₂₀H₁₈O₈ | 387.1080 | Xeroderris stuhlmannii | mdpi.com |
| Compound 2 (Isoflavone) | 421.2023 | C₂₆H₂₈O₅ | 421.2015 | Xeroderris stuhlmannii | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (for structural confirmation)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the complete structural characterization of organic compounds, including natural products like this compound. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for gaining full confidence in a chemical structure. emerypharma.com NMR provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within a molecule through the analysis of chemical shifts, spin multiplicity, coupling constants, and integration. libretexts.org
For this compound and related isoflavonoids, NMR data, including ¹H and ¹³C NMR spectra, are crucial for assigning specific proton and carbon signals to the proposed structure. nih.govmdpi.com 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for establishing connectivity between atoms and confirming the structural assignments. emerypharma.comipb.pt For example, HSQC and HMBC experiments are necessary to confidently assign carbon signals. emerypharma.com The chemical shift values and coupling patterns observed in the NMR spectra are compared with published data for known compounds to confirm the identity of isolated this compound.
NMR spectroscopy has been used in numerous studies to confirm the structure of this compound isolated from various Millettia and Placolobium species. nih.govmdpi.com The analysis of NMR data allows researchers to elucidate the specific arrangement of substituents and the ring system characteristic of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption or transmission of UV and visible light through a sample. technologynetworks.commsu.edu This technique is based on the principle that molecules absorb light at specific wavelengths, causing electronic transitions. technologynetworks.comlcms.cz The pattern of absorption bands in a UV-Vis spectrum is characteristic of the chromophores (light-absorbing groups) present in a molecule and their electronic environment. msu.edu
While UV-Vis spectroscopy alone may not provide definitive structural elucidation, it offers valuable complementary information for the analysis of this compound. UV-Vis spectra can indicate the presence of conjugated systems, such as those found in the isoflavone (B191592) skeleton of this compound. The absorption maxima (λmax) observed in the UV-Vis spectrum can be compared to known values for similar compounds, providing supporting evidence for the identification of this compound. researchgate.net UV-Vis spectroscopy is also used for quantitative analysis by applying Beer's Law, which relates absorbance to concentration. unchainedlabs.com In some studies, UV data showing characteristic absorption maxima have been reported for this compound and related compounds isolated from plant extracts. researchgate.net
Metabolomic Profiling for Quantitative and Qualitative Analysis
Metabolomic profiling involves the comprehensive analysis of small molecules (metabolites) within a biological system. humanmetabolome.comnih.gov This approach provides a snapshot of the metabolic state and can reveal insights into biological processes, disease states, and the effects of external factors. nih.gov Metabolomic profiling can be performed using various analytical techniques, including NMR spectroscopy and mass spectrometry. nih.gov
For the analysis of this compound and its role within biological systems or plant extracts, metabolomic profiling can be applied for both qualitative and quantitative analysis. Qualitative analysis aims to identify the different metabolites present in a sample, including this compound. Quantitative analysis focuses on determining the absolute or relative concentrations of these metabolites. innovatechlabs.comnih.gov
LC-MS/MS is a powerful tool for untargeted and targeted metabolomic profiling, allowing for the detection and identification of a wide range of metabolites based on their mass-to-charge ratios and fragmentation patterns. creative-proteomics.comfrontiersin.org NMR-based metabolomics can also be used for quantitative plasma profiling, although sample treatment can impact the results. frontiersin.org Metabolomic studies can help to understand the presence and levels of this compound in different plant tissues or extracts, potentially revealing its biosynthesis or metabolic fate. frontiersin.org While specific detailed metabolomic profiling studies solely focused on quantifying this compound across various biological samples were not extensively detailed in the provided snippets, the general principles of metabolomic profiling using techniques like LC-MS/MS are applicable for the comprehensive analysis that would include this compound as a target or detected metabolite. nih.govfrontiersin.org
Metabolomic profiling can be used to identify differential metabolites between different samples, for example, plant samples subjected to different conditions. frontiersin.org This involves comparing metabolite levels and using statistical methods to identify compounds that show significant variations. frontiersin.org
The application of metabolomic profiling, incorporating techniques like LC-MS/MS, provides a comprehensive approach to analyze the complex chemical composition of biological samples and can be utilized for the qualitative identification and quantitative determination of this compound within these matrices. nih.govfrontiersin.org
Here is an example of how metabolomic data might be presented, based on the concept of identifying differential metabolites (illustrative data):
| Metabolite Name | Sample Group A (Mean Concentration) | Sample Group B (Mean Concentration) | Fold Change (B/A) | p-value | Significance (VIP > 1, FC > 1.2 or < 0.833, p < 0.05) |
| This compound | 15.2 ± 2.1 µg/g | 35.8 ± 4.5 µg/g | 2.36 | 0.01 | Significant |
| Metabolite X | 5.5 ± 1.0 µg/g | 6.1 ± 1.2 µg/g | 1.11 | 0.45 | Not Significant |
| Metabolite Y | 25.9 ± 3.0 µg/g | 10.2 ± 1.5 µg/g | 0.39 | 0.005 | Significant |
Note: The data in this table is illustrative and based on the description of differential metabolite analysis in metabolomic profiling. frontiersin.org
Future Research Trajectories and Unanswered Questions
Elucidation of Comprehensive Molecular Mechanisms of Action
A critical area for future research involves fully elucidating the molecular mechanisms by which Ichthynone exerts its biological effects. While some studies have explored its interactions with specific pathways, a comprehensive understanding of its molecular targets, downstream signaling events, and cellular responses is still needed. For instance, research has indicated this compound's potential in inhibiting nitric oxide (NO) production and its binding affinity for cyclooxygenase-2 (COX-2) nih.govvjs.ac.vnresearchgate.net, suggesting anti-inflammatory mechanisms. However, a complete picture of its multifaceted interactions within complex biological systems is necessary. Future studies should aim to identify all relevant protein targets, characterize binding kinetics, and map the complete cascade of molecular events triggered by this compound exposure in various cell types and conditions. This could involve advanced techniques such as proteomics, metabolomics, and transcriptomics to provide a systems-level view of its effects. nih.govresearchgate.net
Targeted In Vitro and In Vivo (Non-Human) Efficacy Studies
Further targeted in vitro and in vivo (non-human) studies are essential to validate and expand upon the observed biological activities of this compound. ontosight.airesearchgate.net While initial research has indicated potential in areas like anti-inflammatory and anticancer activities ontosight.ainih.govnih.gov, rigorous studies in relevant disease models are required to confirm efficacy and determine optimal conditions for activity. This includes investigating its effects on specific cell lines and animal models representing various diseases where its properties might be beneficial. For example, studies could focus on specific types of cancer cells where this compound has shown cytotoxic effects or inflammatory conditions where its NO inhibitory activity could be relevant. nih.govvjs.ac.vnresearchgate.netnih.govresearchgate.net Such studies should aim to establish dose-response relationships, evaluate efficacy in complex biological environments, and explore potential synergistic effects with existing therapeutic agents.
Discovery of Novel Biological Activities and Therapeutic Applications
The exploration of novel biological activities and therapeutic applications for this compound represents a significant future research direction. Given the diverse pharmacological properties observed in other isoflavonoids researchgate.net, this compound may possess additional beneficial effects that are yet to be discovered. Research could involve high-throughput screening assays to identify new biological targets or phenotypic effects. google.com Investigating its potential in areas such as antiviral, antimicrobial, or neuroprotective activities could uncover new therapeutic avenues. researchgate.netmdpi.comnih.gov Furthermore, exploring its activity in complex biological processes beyond inflammation and cancer could lead to the development of novel therapies for a wider range of diseases. ontosight.ai
Development of Advanced Synthetic and Biosynthetic Production Platforms
Developing advanced synthetic and biosynthetic platforms for this compound production is crucial for ensuring a sustainable and scalable supply for research and potential therapeutic use. As a natural product, its availability can be limited by the source plant's growth and extraction efficiency. nih.gov Future research should focus on developing efficient and cost-effective chemical synthesis routes. epo.orginsaindia.res.in Additionally, exploring biosynthetic approaches, such as metabolic engineering of microorganisms or plants, could offer a renewable and potentially more environmentally friendly method of production. nih.govatauni.edu.tr Optimizing these platforms will be essential for producing sufficient quantities of high-purity this compound for extensive research and preclinical development.
Investigation of Environmental and Agronomic Factors for Enhanced Production
For this compound sourced from plants, investigating the environmental and agronomic factors that influence its production is vital for optimizing yield and consistency. Factors such as soil composition, climate conditions, cultivation practices, and harvesting methods can significantly impact the concentration of secondary metabolites in plants. researchgate.netfrontiersin.orgmdpi.com Research in this area should aim to identify the optimal conditions for cultivating this compound-rich Millettia species. This could involve controlled environment studies, field trials, and analysis of plant physiology and biochemistry under different conditions. Understanding these factors will enable the development of standardized cultivation protocols to ensure a reliable and high-quality source of natural this compound.
Integration of Omics Data for Systems-Level Understanding
Integrating data from various omics technologies (genomics, transcriptomics, proteomics, metabolomics) is a powerful approach for gaining a systems-level understanding of this compound's effects. nih.govresearchgate.net Future research should leverage multi-omics data integration to unravel the complex molecular networks and pathways influenced by this compound. This can help identify biomarkers of response, predict potential off-target effects, and provide a holistic view of its biological impact. nih.govnih.gov By integrating data from in vitro and in vivo studies, researchers can build more accurate models of this compound's activity and identify key molecular determinants of its efficacy and specificity.
Exploration of Chemoinformatic and Artificial Intelligence Approaches in this compound Research
The application of chemoinformatic and artificial intelligence (AI) approaches holds significant potential to accelerate this compound research. digitellinc.comquantori.com Chemoinformatics can be used for analyzing structure-activity relationships, predicting ADMET properties, and virtually screening large compound libraries to identify potential analogues with improved properties. quantori.com AI and machine learning algorithms can be applied to analyze complex biological datasets, identify patterns related to this compound activity, and predict potential therapeutic applications. researchgate.netdigitellinc.comquantori.com These computational approaches can guide experimental design, prioritize research directions, and potentially lead to the discovery of more potent or selective this compound derivatives.
Q & A
Q. How can researchers ensure reproducibility in this compound studies when batch-to-batch variability in synthetic samples occurs?
- Methodological Answer : Implement QC/QA protocols (e.g., NMR purity thresholds ≥95%, residual solvent analysis via GC-MS). Share raw spectral data and synthetic protocols in supplementary materials. Use collaborative interlaboratory trials to benchmark reproducibility .
Literature and Data Synthesis
Q. What strategies mitigate bias when conducting systematic reviews of this compound’s pharmacological potential?
Q. How can researchers leverage cheminformatics tools to predict this compound’s off-target interactions and toxicity?
- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to screen against toxicity-related targets (e.g., hERG channels, cytochrome P450 isoforms). Validate predictions with high-throughput in vitro panels (e.g., Eurofins Panlabs). Cross-reference with ToxCast databases for risk prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
